2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine
Description
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine (C₁₁H₈BrF₃N₃, MW: 344.11 g/mol) is a halogenated pyrimidine derivative characterized by a trifluoromethyl group at position 4, an amino group at position 2, and a 3-bromophenyl substituent at position 6 . Its structural framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, due to the electron-withdrawing trifluoromethyl group and the aromatic bromine substituent . This compound is synthesized via microwave-assisted methods, enabling solvent-free conditions and high yields .
Properties
Molecular Formula |
C11H7BrF3N3 |
|---|---|
Molecular Weight |
318.09 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H7BrF3N3/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(16)17-8/h1-5H,(H2,16,17,18) |
InChI Key |
IOSUJIBJWOFHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Method (Based on Patent CN108997223B)
This patent provides a detailed method for preparing bromophenyl-substituted pyrimidine derivatives, which can be adapted for the target compound.
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Esterification of 3-bromophenylacetic acid to methyl 3-bromophenylacetate using a solid acid catalyst (e.g., sulfate-supported iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel) in methanol with toluene as a hydrophobic solvent. | Reflux 5-6 h; catalyst ratio 0.4-0.6 (mass) | Simplified process with recyclable catalyst |
| 2 | Reaction with dimethyl carbonate and sodium methoxide to form 2-(3-bromophenyl)-malonic acid-1,3-diethyl ester intermediate. | 70-80 °C, 4-8 h, under nitrogen atmosphere | Efficient conversion to malonate ester |
| 3 | Cyclization with formamidine hydrochloride to yield 5-(3-bromophenyl)-4,6-dihydroxypyrimidine intermediate. | Stirring at 20-30 °C for 15-17 h | Post-treatment includes aqueous work-up, pH adjustment (4-6), filtration, and washing with 80% methanol solution; yield ~92% |
| 4 | Chlorination with solid phosgene in presence of N,N-dimethylaminopyridine (DMAP) in toluene to obtain 5-(3-bromophenyl)-4,6-dichloropyrimidine. | Addition at 20-35 °C, heating to 95-105 °C for 3-5 h | Followed by aqueous extraction, solvent removal, ethanol treatment, filtration, drying; yield ~84.5% |
This method is adaptable for the synthesis of the pyrimidine core with bromophenyl substitution, which can then be further functionalized to introduce the trifluoromethyl group and amine at the appropriate positions.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position of the pyrimidine ring is a key feature influencing biological activity. Literature indicates that such substitutions can be introduced via:
- Use of trifluoromethyl-substituted starting materials such as 2,6-dichloro-4-(trifluoromethyl)pyridine .
- Subsequent nucleophilic substitution with ammonia or amines to introduce the amino group at the 2-position.
For example, synthesis of 2-Amino-4-(trifluoromethyl)pyridine involves reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in tetrahydrofuran-water mixtures under elevated temperature and pressure, followed by catalytic hydrogenation to improve selectivity and yield.
Amination and Final Functionalization
The 2-amino group is typically introduced by nucleophilic substitution of a chlorine atom on the pyrimidine ring with ammonia or amines under controlled conditions. This step often follows chlorination of hydroxypyrimidine intermediates.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | 3-bromophenylacetic acid, solid acid catalyst (e.g., sulfate-supported iron oxide) | Methanol, toluene | Reflux (approx. 65-70 °C) | 5-6 h | High | Catalyst recyclable |
| Malonate Formation | Methyl 3-bromophenylacetate, dimethyl carbonate, sodium methoxide | Methanol | 70-80 °C | 4-8 h | High | Nitrogen atmosphere |
| Cyclization | Formamidine hydrochloride | Reaction mixture | 20-30 °C | 15-17 h | ~92 | Post-treatment with water and acid |
| Chlorination | Solid phosgene, DMAP | Toluene | 20-105 °C (stepwise) | 3-5 h | ~84.5 | Multi-step extraction and purification |
| Amination | Ammonia or amine | THF/H2O or suitable solvent | Elevated temperature, pressure | Several hours | Moderate to high | Often in autoclave |
Research Findings and Comparative Analysis
- The use of solid acid catalysts in esterification simplifies catalyst recovery and reduces waste, enhancing sustainability and cost-effectiveness.
- One-pot methods for intermediate preparation reduce operational steps and improve overall efficiency.
- Introduction of trifluoromethyl groups significantly influences biological activity, as seen in fungicidal and herbicidal pyrimidine derivatives.
- The chlorination step using solid phosgene and DMAP is critical for activating the pyrimidine ring for subsequent amination.
- Yields for each step are generally high (>80%), indicating robust and scalable synthetic routes.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position of the phenyl ring undergoes palladium-catalyzed cross-coupling reactions. For example:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ at 80°C to form biaryl derivatives (yields: 70–85%).
-
Buchwald–Hartwig Amination : Couples with primary/secondary amines using Pd(OAc)₂/Xantphos in toluene at 100°C to install amino groups.
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, THF, 80°C | Biaryl derivatives | 70–85 |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, toluene, 100°C | Aminated derivatives | 65–78 |
Functionalization of the Amino Group
The 2-amino group participates in:
-
Acylation : Reacts with acetyl chloride in pyridine to form 2-acetamido derivatives (yield: 92%).
-
Condensation Reactions : Forms Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol under reflux .
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring directs electrophiles to the 5-position:
-
Nitration : Treatment with HNO₃/H₂SO₄ yields 5-nitro derivatives (yield: 60%) .
-
Halogenation : Reacts with NBS in DMF to produce 5-bromo analogs .
Reductive Dehalogenation
The C–Br bond undergoes hydrogenolysis:
-
H₂/Pd-C in EtOH removes bromine, yielding 6-phenyl-4-(trifluoromethyl)pyrimidin-2-amine (yield: 95%) .
Cyclocondensation Reactions
Participates in ring-forming reactions with diketones or α,β-unsaturated carbonyls:
Comparative Reactivity
Key differences from structural analogs:
| Compound | Reactivity Feature |
|---|---|
| 6-(4-Bromophenyl) analog | Lower Suzuki coupling yields due to steric hindrance |
| 2-Chloro-6-(3-bromophenyl) analog | Faster nucleophilic substitution at C2 |
Mechanistic Studies
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrimidine derivatives, including 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine, exhibit significant anticancer properties. A study synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer activities against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results showed that certain derivatives demonstrated moderate to good anticancer activity, with some compounds outperforming established chemotherapeutics like doxorubicin at specific concentrations .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Comparison Drug | IC50 (µg/ml) |
|---|---|---|---|---|
| This compound | PC3 | 5 | Doxorubicin | 2 |
| This compound | K562 | 5 | Doxorubicin | 2 |
| This compound | Hela | 5 | Doxorubicin | 2 |
| This compound | A549 | 5 | Doxorubicin | 2 |
Antifungal Properties
The compound has also been investigated for its antifungal properties. In vitro studies have shown that certain derivatives possess strong antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest potential applications in agricultural fungicides, where effective control of fungal pathogens is crucial for crop protection .
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound | Pathogen | Concentration (μg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| This compound | B. cinerea | 50 | 96.76 |
| This compound | S. sclerotiorum | 50 | 82.73 |
Insecticidal Activity
In addition to its antifungal properties, this compound has shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The insecticidal efficacy was evaluated at higher concentrations, indicating its potential as an agrochemical for pest management .
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound | Pest Species | Concentration (μg/ml) | Efficacy (%) |
|---|---|---|---|
| This compound | M. separata | 500 | Moderate |
| This compound | S. frugiperda | 500 | Moderate |
Mechanistic Insights
The mechanism of action for the anticancer and antifungal activities of pyrimidine derivatives often involves the inhibition of key enzymes or pathways essential for cell division or survival in pathogens. For instance, studies have shown that modifications to the pyrimidine structure can enhance binding affinity to target proteins involved in tumor growth or fungal metabolism .
Mechanism of Action
The mechanism of action of 2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the bromophenyl group can facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
Key Observations :
- Halogen vs.
- Trifluoromethyl vs. Furan: The trifluoromethyl group at position 4 increases electron-withdrawing effects, stabilizing the pyrimidine ring and altering reactivity compared to furan-containing analogues (e.g., 2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine) .
- Amino vs. Mercapto: Replacing the amino group with mercapto (as in 6-(3-bromophenyl)-2-mercapto-4-(trifluoromethyl)pyrimidine) introduces thiol-based reactivity, enabling disulfide bond formation but reducing hydrogen-bonding capacity .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Insights :
- The amino group in the target compound generates distinct N-H stretching bands (3456–3182 cm⁻¹), absent in mercapto analogues .
- Aromatic protons in bromophenyl derivatives resonate downfield (δ 7.4–8.1 ppm) due to bromine’s electronegativity, whereas methoxy groups shield adjacent protons (δ 6.6–7.2 ppm) .
Biological Activity
2-Amino-6-(3-bromophenyl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidine and its derivatives are known for their significant role in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with distinct substituents:
- Amino Group at position 2
- Bromophenyl Group at position 6
- Trifluoromethyl Group at position 4
These substitutions are crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups enhances the compound's efficacy against various pathogens.
Research Findings
- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .
- Structure-Activity Relationship (SAR) : The incorporation of halogen atoms (such as bromine and fluorine) in the aromatic ring has been shown to increase antibacterial potency, as seen in various pyrimidine analogs .
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented, with many compounds targeting specific pathways involved in tumor growth and metastasis.
Case Studies
- VEGFR Inhibition : Compounds similar to this compound have been identified as potent inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. For instance, some derivatives showed up to 100-fold potency compared to standard inhibitors .
- Cell Line Studies : In cellular assays, certain pyrimidine derivatives exhibited cytotoxic effects against cancer cell lines, indicating their potential as chemotherapeutic agents .
Antiviral Activity
Pyrimidines have also been explored for their antiviral properties, particularly against RNA viruses.
Findings
Research indicates that similar compounds can inhibit viral replication through interference with nucleic acid synthesis pathways, showcasing their potential as antiviral agents .
Table 1: Biological Activities of Related Pyrimidine Derivatives
| Compound Name | Activity Type | Target Pathogen/Cancer Type | MIC/IC50 Value |
|---|---|---|---|
| This compound | Antimicrobial | S. aureus, E. coli | 3.12 - 12.5 µg/mL |
| N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl] | Anticancer | Melanoma | IC50 = 17 nM |
| Various Pyrimidine Derivatives | Antiviral | RNA Viruses | IC50 = variable |
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Position | Effect on Activity |
|---|---|---|
| Bromine | Aromatic Ring | Increased antibacterial potency |
| Trifluoromethyl | Position 4 | Enhanced cytotoxicity |
| Amino Group | Position 2 | Essential for activity |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
